N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-5-fluoro-2-methylbenzenesulfonamide N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-5-fluoro-2-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1797814-75-5
VCID: VC4553694
InChI: InChI=1S/C15H19FN4O2S/c1-10-5-6-12(16)8-14(10)23(21,22)17-9-13-7-11(2)18-15(19-13)20(3)4/h5-8,17H,9H2,1-4H3
SMILES: CC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC(=NC(=C2)C)N(C)C
Molecular Formula: C15H19FN4O2S
Molecular Weight: 338.4

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-5-fluoro-2-methylbenzenesulfonamide

CAS No.: 1797814-75-5

Cat. No.: VC4553694

Molecular Formula: C15H19FN4O2S

Molecular Weight: 338.4

* For research use only. Not for human or veterinary use.

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-5-fluoro-2-methylbenzenesulfonamide - 1797814-75-5

Specification

CAS No. 1797814-75-5
Molecular Formula C15H19FN4O2S
Molecular Weight 338.4
IUPAC Name N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-5-fluoro-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C15H19FN4O2S/c1-10-5-6-12(16)8-14(10)23(21,22)17-9-13-7-11(2)18-15(19-13)20(3)4/h5-8,17H,9H2,1-4H3
Standard InChI Key GNLVPNFJDSZTPY-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC(=NC(=C2)C)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzenesulfonamide core substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. A pyrimidine ring, substituted with dimethylamino and methyl groups at the 2- and 6-positions, respectively, is connected via a methylene bridge to the sulfonamide nitrogen. This configuration introduces both hydrophilic (sulfonamide, dimethylamino) and hydrophobic (methyl, fluorine) domains, influencing its solubility and interaction with biological targets .

Key Structural Features:

  • Sulfonamide group: Imparts hydrogen-bonding capability and acidity (pKa ~10) .

  • Fluorine substituent: Enhances metabolic stability and membrane permeability .

  • Pyrimidine ring: Serves as a hydrogen-bond acceptor, common in kinase inhibitors .

Physicochemical Data

PropertyValueSource
Molecular FormulaC15H19FN4O2S\text{C}_{15}\text{H}_{19}\text{FN}_4\text{O}_2\text{S}
Molecular Weight338.4 g/mol
LogP (Predicted)2.1 (moderate lipophilicity)
SolubilityLow aqueous solubility

Synthesis and Optimization

General Synthetic Routes

While explicit protocols for this compound are unavailable, sulfonamide synthesis typically involves:

  • Sulfonation: Reaction of a benzene derivative with chlorosulfonic acid to form sulfonyl chloride.

  • Amidation: Coupling the sulfonyl chloride with an amine precursor .

For example, 2-methyl-5-nitrobenzenesulfonamide (a related compound) is synthesized via nitration followed by reduction using SnCl₂/HCl . Adapting this method, the target compound’s pyrimidine moiety could be introduced via nucleophilic substitution or reductive amination .

Challenges in Synthesis

  • Steric hindrance: Bulky substituents on the pyrimidine ring may reduce reaction yields .

  • Fluorine stability: Harsh conditions risk defluorination, necessitating mild reagents .

Biological Activity and Mechanisms

Enzyme Inhibition

Sulfonamides are renowned for inhibiting carbonic anhydrase and dihydropteroate synthetase (DHPS). While data specific to this compound are lacking, structural analogs exhibit:

  • Carbonic anhydrase inhibition: IC₅₀ values of 10–100 nM for glaucoma and hypertension applications .

  • Antimicrobial activity: MIC values of 2–8 µg/mL against Staphylococcus aureus .

Table 1: Binding Constants of Sulfonamides with Biological Targets

TargetBinding Constant (M⁻¹)Source
Bovine serum albumin1.5×1051.5 \times 10^5
Human carbonic anhydrase2.2×1062.2 \times 10^6

Hypothetical Applications

Antimicrobial Agents

Sulfonamides like sulfamethazine (SMZ) and sulfadiazine (SDZ) are used in veterinary medicine . The fluorine atom in this compound could enhance potency against resistant strains by reducing metabolism .

Anticancer Therapeutics

Pyrimidine-based inhibitors (e.g., gefitinib) target EGFR and BRAF kinases . The methylene bridge in this compound may confer flexibility, enabling binding to conformational kinase states .

Toxicity and Environmental Impact

Pharmacokinetic Concerns

  • Hepatotoxicity: Common in sulfonamides due to reactive metabolite formation .

  • CYP inhibition: Fluorine may reduce CYP3A4 interactions, mitigating drug-drug interactions .

Environmental Persistence

Sulfonamides are detected in aquatic systems at concentrations up to 1 µg/L, posing risks of antibiotic resistance . The fluorine substituent could prolong environmental half-life .

Future Research Directions

  • Synthetic optimization: Develop scalable routes using microwave-assisted or flow chemistry .

  • In vitro screening: Prioritize assays against DHPS and carbonic anhydrase isoforms .

  • ADMET profiling: Evaluate bioavailability and toxicity in rodent models .

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